Acidity (pKa) of 4-(Trifluoromethyl)phenol vs. 3-Trifluoromethylphenol and 4-Nitrophenol
The acid dissociation constant (pKa) of 4-(trifluoromethyl)phenol is 9.39, representing an intermediate acidity profile relative to its closest comparators [1]. The 3-trifluoromethyl isomer exhibits a substantially lower pKa of 8.68 (≈5× more acidic), while 4-nitrophenol displays a dramatically lower pKa of 7.15 (>100× more acidic than the 4-CF₃ derivative) [2][3]. Unsubstituted phenol has a pKa of 10.0. This quantifies that while the CF₃ group acidifies phenol via its inductive effect, it is a far weaker acidifying agent than a para-nitro group, which exerts additional resonance stabilization of the phenoxide anion.
| Evidence Dimension | Acid dissociation constant (pKa) at 25°C |
|---|---|
| Target Compound Data | pKa = 9.39 (4-trifluoromethylphenol) |
| Comparator Or Baseline | pKa = 8.68 (3-trifluoromethylphenol); pKa = 7.15 (4-nitrophenol); pKa = 10.0 (phenol) |
| Quantified Difference | ΔpKa = +0.71 (vs. 3-isomer); ΔpKa = +2.24 (vs. 4-nitrophenol); ΔpKa = -0.61 (vs. phenol) |
| Conditions | Potentiometric titration and computational analysis at 25°C in aqueous solution |
Why This Matters
Procurement of the correct isomer is critical when designing reactions that require a specific protonation state or when predicting the ionization and partitioning behavior of the final drug molecule at physiological pH (7.4).
- [1] Chemaxon / DrugBank. (2005). 4-(Trifluoromethyl)phenol – pKa (Strongest Acidic): 9.39. View Source
- [2] Numerade. (2023). pKa of 3-trifluoromethylphenol is 8.68. View Source
- [3] Chegg. (2022). pKa of 4-nitrophenol is 7.15. View Source
